![molecular formula C18H10FN3O4 B2466723 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1081142-70-2](/img/structure/B2466723.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo [d] [1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The crystal structure of a related compound was reported to be monoclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of a series of indole-based compounds was based on the structures of antitubulin molecules . The reactions were carried out using well-known Pd-catalyzed arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the thermal decomposition behavior of a related compound was studied by thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen
Fluorescence and Bioconjugation Applications
One notable application of related compounds involves their synthesis for fluorescence properties and potential as bioconjugation tools. For instance, derivatives of quinolone have been synthesized to exhibit enhanced fluorescence upon binding with thiols, suggesting their utility in sensitive detection and quantification of thiols. Moreover, these compounds form fluorescent conjugates with proteins, indicating their usefulness as labels for generating highly fluorescent protein bioconjugates (Nair & Rajasekharan, 2004).
Heavy Metal Ion Sensing
Certain quinoline-based derivatives display selective fluoroionophoric properties, particularly for heavy metal ions like Hg2+, demonstrating their potential as selective chemosensors. These compounds can significantly quench fluorescence emission in the presence of Hg2+ ions, showcasing their application in environmental monitoring and safety (Kim et al., 2004).
Antimicrobial and Antifungal Activity
Research on quinoline derivatives, including those incorporating oxadiazole groups, has shown promising antibacterial and antifungal activities. These compounds have been evaluated against several bacterial and fungal strains, revealing potential therapeutic applications. For example, specific derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, as well as pathogenic fungi like Aspergillus niger and Candida albicans, suggesting their potential in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Antiviral Properties
Additionally, quinoline and oxadiazole derivatives have been explored for their antiviral properties. Compounds designed around the quinoline core structure have demonstrated inhibitory effects on HIV-1 replication in cell culture, indicating their potential in HIV-1 treatment strategies. This suggests that modifying the quinoline structure could yield new antiviral agents with specific activity against HIV-1 (Parizadeh et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . Therefore, it’s plausible that this compound may also target similar cellular components or pathways.
Mode of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Result of Action
The compound’s action results in potent growth inhibition in certain human cancer cell lines . This is likely due to the induction of apoptosis and disruption of normal cell cycle progression . The exact molecular and cellular effects would depend on the specific targets and pathways impacted by the compound.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of such compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Further mechanistic studies could also be conducted to better understand their anticancer activity .
Eigenschaften
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3O4/c19-10-2-3-13-11(6-10)16(23)12(7-20-13)18-21-17(22-26-18)9-1-4-14-15(5-9)25-8-24-14/h1-7H,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFRMKPJHHIYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=C(C4=O)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

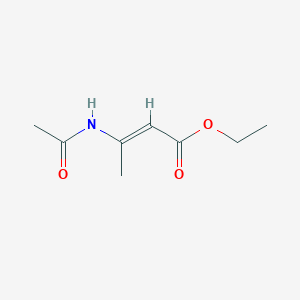
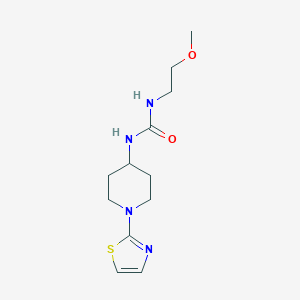

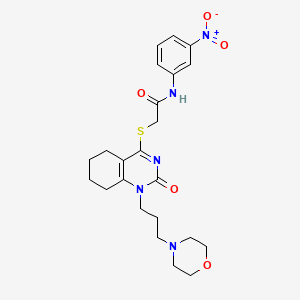
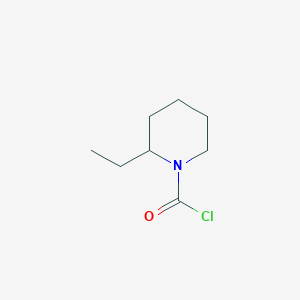
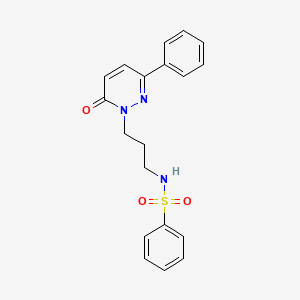



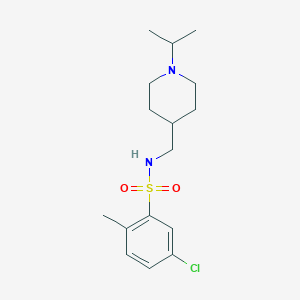
![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate](/img/structure/B2466659.png)
![2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2466660.png)
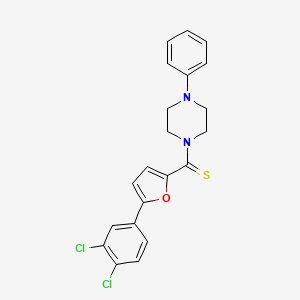
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)